![molecular formula C13H13BrO B2882360 2-{3-溴双环[1.1.1]戊烷-1-基}-1-苯基乙烷-1-酮 CAS No. 2102408-90-0](/img/structure/B2882360.png)

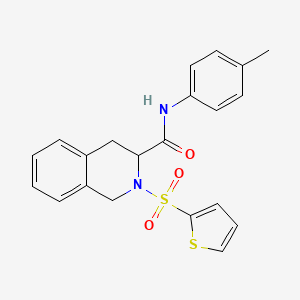

2-{3-溴双环[1.1.1]戊烷-1-基}-1-苯基乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Bioisosteric Replacements in Drug Discovery

Bicyclo[1.1.1]pentane (BCP) derivatives, such as the compound , have been used in drug discovery as bioisosteric replacements for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This is because the BCP motif adds three-dimensional character and saturation to compounds, which can increase solubility, potency, and metabolic stability .

Molecular Rods in Materials Science

BCP derivatives have been applied in materials science as molecular rods . These compounds can provide rigidity to molecular structures, which can be useful in the development of advanced materials with specific properties.

Molecular Rotors

Similarly, BCP derivatives can function as molecular rotors . These compounds can undergo controlled rotations, which can be harnessed in the design of molecular machines or sensors.

Supramolecular Linker Units

BCP derivatives can also serve as supramolecular linker units . These compounds can help connect different parts of a supramolecular structure, which can be useful in the creation of complex chemical systems.

Liquid Crystals

BCP derivatives have been used in the development of liquid crystals . These materials have properties between those of conventional liquids and those of solid crystals, and they’re used in a variety of applications, including displays and sensors.

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These sensors use energy transfer between two light-sensitive molecules to measure distances at the nanoscale, which can be useful in many areas of research, including biology and medicine.

Metal–Organic Frameworks

BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they’re used in a variety of applications, including gas storage, separation, and catalysis.

属性

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c14-13-7-12(8-13,9-13)6-11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBBVPKUKKNIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)

![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)

![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)